2-Iodoaniline-13C6
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Overview
Description
2-Iodoaniline-13C6: is a carbon-13 labeled isotopologue of 2-Iodoaniline, a compound widely used in organic synthesis. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic flux analysis and as a tracer in drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Decarboxylative Iodination of Anthranilic Acids: This method involves the decarboxylative iodination of anthranilic acids using potassium iodide and iodine as halogen donors under transition-metal-free and base-free conditions.
Aqueous Solution Method: Aniline is dissolved in an aqueous solution of sodium bisulfite, sodium bicarbonate, or sodium carbonate to prepare a solution.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Iodoaniline-13C6 can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro compounds or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry:
Tracer in Drug Development: The carbon-13 labeling makes 2-Iodoaniline-13C6 an excellent tracer for quantitation during drug development processes.
Biology:
Metabolic Flux Analysis: The compound is used in metabolic flux analysis to study metabolic pathways and fluxes in biological systems.
Medicine:
Pharmacokinetic Studies: The labeled compound helps in studying the pharmacokinetics and metabolic profiles of drugs.
Industry:
Intermediate in Organic Synthesis: this compound is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-Iodoaniline-13C6 primarily involves its role as a tracer in scientific research. The carbon-13 labeling allows for precise tracking and quantitation in various studies. The compound does not have a specific molecular target or pathway but is used to study the behavior and transformation of molecules in different environments .
Comparison with Similar Compounds
2-Iodoaniline: The non-labeled version of 2-Iodoaniline-13C6, used in similar applications but without the benefits of carbon-13 labeling.
2-Bromoaniline: Another halogenated aniline, used in organic synthesis but with different reactivity due to the presence of bromine instead of iodine.
2-Chloroaniline: Similar to 2-Iodoaniline but with chlorine, used in various chemical reactions and synthesis processes.
Uniqueness: The uniqueness of this compound lies in its carbon-13 labeling, which provides enhanced capabilities for tracking and quantitation in scientific research. This makes it particularly valuable in studies requiring precise measurement and analysis .
Properties
Molecular Formula |
C6H6IN |
---|---|
Molecular Weight |
224.979 g/mol |
IUPAC Name |
6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
InChI |
InChI=1S/C6H6IN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
UBPDKIDWEADHPP-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)N)I |
Canonical SMILES |
C1=CC=C(C(=C1)N)I |
Origin of Product |
United States |
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